molecular formula C6H10N2O B13206165 1-(3-Aminoazetidin-1-yl)prop-2-en-1-one

1-(3-Aminoazetidin-1-yl)prop-2-en-1-one

Cat. No.: B13206165
M. Wt: 126.16 g/mol
InChI Key: WMGQVOCEBHYRGZ-UHFFFAOYSA-N
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Description

1-(3-Aminoazetidin-1-yl)prop-2-en-1-one (CAS: 1466131-12-3) is a chalcone derivative characterized by a prop-2-en-1-one backbone substituted with a 3-aminoazetidine group. Azetidine, a four-membered saturated nitrogen heterocycle, confers unique steric and electronic properties due to its ring strain and amine functionality. The molecular formula is C₆H₁₀N₂O, with a molecular weight of 126.16 g/mol . It is typically stored under inert atmospheres at temperatures below -20°C to ensure stability . Its trifluoromethanesulfonic acid salt (CAS: 2060047-56-3) is also commercially available, highlighting its versatility in synthetic applications .

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

1-(3-aminoazetidin-1-yl)prop-2-en-1-one

InChI

InChI=1S/C6H10N2O/c1-2-6(9)8-3-5(7)4-8/h2,5H,1,3-4,7H2

InChI Key

WMGQVOCEBHYRGZ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CC(C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminoazetidin-1-yl)prop-2-en-1-one typically involves the reaction of azetidine derivatives with propenone derivatives under controlled conditions. One common method includes the use of azetidine-3-amine and propenone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods: Industrial production of 1-(3-Aminoazetidin-1-yl)prop-2-en-1-one may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminoazetidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Aminoazetidin-1-yl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Aminoazetidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The azetidine ring and enone moiety can interact with enzymes and receptors, leading to modulation of biological pathways. For example, the compound may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chalcone derivatives (1,3-diphenylprop-2-en-1-one analogs) are widely studied for their biological and material science applications. Below, 1-(3-aminoazetidin-1-yl)prop-2-en-1-one is compared with other prop-2-en-1-one derivatives based on structural features, synthesis, physicochemical properties, and biological activities.

Structural Variations and Substituent Effects

Table 1: Structural Comparison of Prop-2-en-1-one Derivatives
Compound Name Substituents (R₁, R₂) Key Functional Groups References
1-(3-Aminoazetidin-1-yl)prop-2-en-1-one R₁ = 3-aminoazetidine Azetidine, amine
(E)-1-(4-Fluorophenyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one R₁ = 4-fluorophenyl, R₂ = 5-nitrofuran Fluorophenyl, nitroheterocycle
(E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one R₁ = 2-hydroxyphenyl, R₂ = 4-chlorophenyl Hydroxyphenyl, chlorophenyl
(E)-1-(2,4,6-Triethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (ETTC) R₁ = 2,4,6-triethoxyphenyl, R₂ = 3,4,5-trimethoxyphenyl Polyether-substituted phenyl
3-(5-Chlorofuran-2-yl)-1-(9H-fluoren-2-yl)prop-2-en-1-one R₁ = 9H-fluoren-2-yl, R₂ = 5-chlorofuran Fluorenyl, chlorofuran

Key Observations :

  • Azetidine vs. Aromatic Substituents: The 3-aminoazetidine group in the target compound introduces a compact, electron-rich nitrogenous ring, contrasting with bulky aromatic substituents (e.g., fluorenyl in or polyether-phenyl in ). This likely enhances solubility in polar solvents compared to highly lipophilic analogs.
  • Electron-Donating vs. In contrast, nitro () or chloro () substituents are electron-withdrawing, altering reactivity in Michael addition or cyclization reactions.

Physicochemical and Electronic Properties

Table 2: Quantum Chemical Descriptors of Selected Compounds
Compound HOMO (eV) LUMO (eV) Chemical Reactivity Insights References
(E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one -8.723 -5.386 High electrophilicity due to electron-donating methoxy group
(E)-3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one -8.171 -5.386 Enhanced hydrogen-bonding capacity from hydroxyl groups
1-(3-Aminoazetidin-1-yl)prop-2-en-1-one Data not available Data not available Predicted lower LUMO due to amine’s electron donation

Analysis :

  • The aminoazetidine group likely reduces the LUMO energy of the target compound compared to methoxy or hydroxyl-substituted analogs, increasing its susceptibility to nucleophilic attack .
  • Hydrogen-bonding capacity varies significantly: hydroxylated derivatives () form extensive intermolecular bonds, whereas the aminoazetidine group may participate in intramolecular H-bonding, affecting crystallization behavior .

Biological Activity

1-(3-Aminoazetidin-1-yl)prop-2-en-1-one is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features an azetidine ring, an amino group, and an α,β-unsaturated carbonyl moiety, which may contribute to various pharmacological effects. This article aims to delve into the biological activity of this compound, including its pharmacological profiles, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-(3-Aminoazetidin-1-yl)prop-2-en-1-one is C₇H₁₁F₃N₂O₄S, with a molecular weight of approximately 242.20 g/mol. The presence of trifluoromethanesulfonic acid enhances its reactivity and stability in various chemical reactions. The compound's structure can be summarized as follows:

ComponentDescription
Azetidine RingA saturated heterocyclic structure contributing to biological activity.
Amino GroupEnhances reactivity and potential interactions with biological targets.
α,β-unsaturated CarbonylImparts unique reactivity patterns important for pharmacological activity.

Antifungal Properties

Research indicates that 1-(3-Aminoazetidin-1-yl)prop-2-en-1-one exhibits moderate antifungal activity. In vitro studies have demonstrated its effectiveness against various fungal strains, suggesting potential applications in treating fungal infections.

Anti-inflammatory Effects

The compound also shows promising anti-inflammatory properties. Experimental models indicate that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation levels in biological systems. This suggests potential therapeutic applications in inflammatory diseases.

The mechanism by which 1-(3-Aminoazetidin-1-yl)prop-2-en-1-one exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in inflammation and fungal metabolism. Further studies are needed to clarify these interactions and confirm the pathways involved.

Synthesis Methods

The synthesis of 1-(3-Aminoazetidin-1-yl)prop-2-en-1-one typically involves several key steps:

  • Formation of the Azetidine Derivative : The initial step involves synthesizing an appropriate azetidine derivative through reactions involving readily available precursors.
  • Reaction with Enone : The azetidine derivative is then reacted with an enone to form the desired product.
  • Acid Treatment : Treatment with trifluoromethanesulfonic acid enhances the reactivity and stability of the compound.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Case Studies

Several studies have explored the biological activity of compounds structurally similar to 1-(3-Aminoazetidin-1-yl)prop-2-en-1-one:

Study 1: Antifungal Activity

In a study examining a series of aminoazetidine derivatives, compounds similar to 1-(3-Aminoazetidin-1-yl)prop-2-en-1-one were tested against Candida species. Results indicated that modifications in the azetidine structure could enhance antifungal efficacy .

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of azetidine derivatives, where compounds were assessed for their ability to inhibit TNF-alpha production in macrophages. The findings suggested that structural variations significantly impacted anti-inflammatory potency .

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